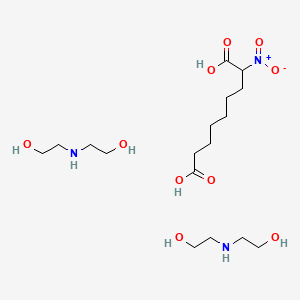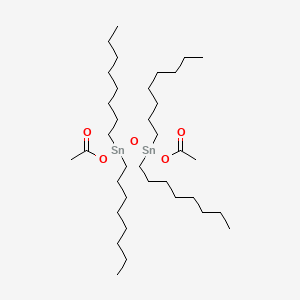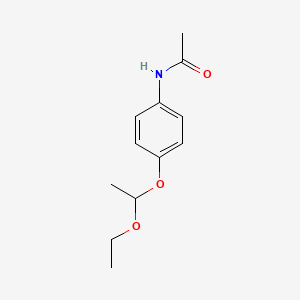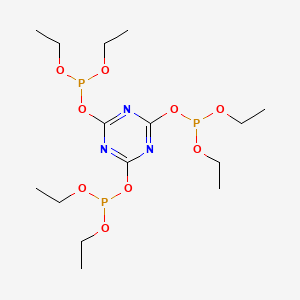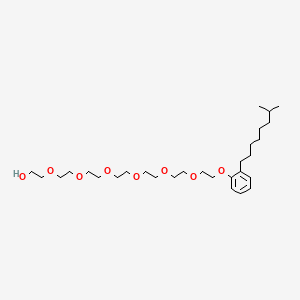
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure ist eine organische Schwefelverbindung mit einer komplexen Struktur. Sie ist ein Derivat der Benzolsulfonsäure, die für ihre starken sauren Eigenschaften und ihre Rolle als Schlüsselzwischenprodukt in verschiedenen chemischen Reaktionen bekannt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure beinhaltet typischerweise die Sulfonierung von Benzolderivaten. Eine gängige Methode ist die Reaktion von Benzolsulfonsäure mit 4-(Phenylamino)benzaldehyd unter sauren Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer starken Säure wie Schwefelsäure durchgeführt, die als Katalysator wirkt .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung durch die Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen, wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Iminogruppe in eine Aminogruppe umwandeln.
Substitution: Die Sulfonsäuregruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen erfordern typischerweise eine starke Base oder Säure als Katalysator.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sulfonsäurederivate, Amine und substituierte aromatische Verbindungen .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird geforscht, ob sie in der Medikamentenentwicklung eingesetzt werden kann, insbesondere zur gezielten Ansteuerung bestimmter Enzyme und Rezeptoren.
Industrie: Sie wird bei der Herstellung von Waschmitteln, Tensiden und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele werden noch untersucht, aber es wird vermutet, dass die Hemmung wichtiger Enzyme, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind, eine Rolle spielt .
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzolsulfonsäure: Die Stammverbindung, bekannt für ihre starken sauren Eigenschaften.
4-(Phenylamino)benzolsulfonsäure: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.
Sulfansäure: Ein weiteres Sulfonsäurederivat mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Was 2-(((4-(Phenylamino)phenyl)imino)methyl)-Benzolsulfonsäure auszeichnet, ist ihre einzigartige Kombination von funktionellen Gruppen, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
72968-79-7 |
|---|---|
Molekularformel |
C19H16N2O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |
InChI-Schlüssel |
BKTWCHYMSWDLAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


